molecular formula C10H15NO2S B13070242 N-ethyl-2,4-dimethylbenzenesulfonamide

N-ethyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B13070242
M. Wt: 213.30 g/mol
InChI Key: VJLITYUIZROWBC-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethyl and methyl groups (at positions 2 and 4) and an ethyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their chemical versatility, biological activity, and applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-ethyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

VJLITYUIZROWBC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired sulfonamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-ethyl-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-ethyl-2,4-dimethylbenzenesulfonamide and related sulfonamides:

Compound Name Substituents (Benzene Ring) Substituents (Sulfonamide N) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-CH₃, 4-CH₃ N-Ethyl C₁₀H₁₅NO₂S 213.30* Not explicitly stated; inferred stability/toxicity concerns in food packaging
N-Ethyl-4-methyl-N-(2-methylphenyl)benzenesulfonamide 4-CH₃, 2-(C₆H₄-CH₃)† N-Ethyl C₁₆H₁₉NO₂S 289.39 Structural isomerism affects solubility/reactivity
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide 4-CH₃ N-(4-Aminobenzyl) C₁₅H₁₈N₂O₂S 302.38 Antibacterial potential due to -NH₂ group
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide None N-Ethyl, 2-OCH₃ (on aryl) C₁₅H₁₇NO₃S 307.37 Enhanced solubility via methoxy group
N,N'-(6-isopropylpyridine-2,4-diyl)bis(N,4-dimethylbenzenesulfonamide) (3a) 4-CH₃ (×2) N-CH₃ (×2), linked via pyridine C₂₄H₂₈N₄O₄S₂ 485.14 Bis-sulfonamide with rigid pyridine core; used in coordination chemistry

*Calculated molecular weight; †2-methylphenyl substituent on the benzene ring.

Physicochemical Properties

  • Solubility and Stability: The methoxy-substituted analog (N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) exhibits improved solubility in polar solvents due to the electron-donating OCH₃ group, unlike the methyl/ethyl-substituted compounds . Bulkier substituents (e.g., bis-sulfonamide 3a) reduce solubility but enhance thermal stability, as seen in similar bis-sulfonamides .
  • Acidity and Reactivity: Electron-withdrawing groups (e.g., -SO₂NH-) increase sulfonamide acidity. Methyl groups (electron-donating) on the benzene ring may slightly reduce acidity compared to unsubstituted analogs . The amine group in N-(4-aminobenzyl)-N,4-dimethylbenzenesulfonamide introduces nucleophilic reactivity, enabling covalent interactions in biological systems .

Biological Activity

N-ethyl-2,4-dimethylbenzenesulfonamide is a sulfonamide compound notable for its significant biological activity, primarily through its interactions with various enzymes. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO2S
  • Molecular Weight : 213.30 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCNS(=O)(=O)C1=C(C=C(C=C1)C)C

The compound features an ethyl group and two methyl groups on a benzene ring, along with a sulfonamide functional group. This unique structure influences its chemical reactivity and biological activity compared to other sulfonamides.

This compound acts as an enzyme inhibitor by mimicking the structure of natural substrates. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate access and inhibiting their activity.
  • Metabolic Pathway Disruption : Its inhibition of key enzymes can alter metabolic processes, which is significant in therapeutic applications.

Biological Applications

The compound has diverse applications in both biochemical research and potential therapeutic contexts:

  • Biochemical Studies : It is used to investigate enzyme interactions and protein modifications.
  • Therapeutic Potential : Research continues to explore its use in treating conditions related to enzyme dysregulation.
  • Industrial Applications : It serves as an intermediate in the synthesis of specialty chemicals and dyes.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Enzyme Interaction Studies

Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar sulfonamide compounds have shown potent inhibition of DPP-IV, which is crucial in glucose metabolism and diabetes management .

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that certain sulfonamides can inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems.
  • Antimicrobial Activity : Although primarily known for enzyme inhibition, some derivatives exhibit antimicrobial properties, making them candidates for further pharmacological development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-methyl-2,4-dimethylbenzenesulfonamideMethyl substitution patternModerate enzyme inhibition
N-ethyl-4-methylbenzenesulfonamideDifferent substitution on benzeneLower potency compared to N-ethyl-2,4
N-ethyl-2,5-dimethylbenzenesulfonamideVariation in methyl group positionPotentially different enzyme targets

The comparative analysis shows that structural variations significantly affect the biological properties and activities of these compounds.

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